N-(4-Bromophenyl)methacrylamide
Overview
Description
N-(4-Bromophenyl)methacrylamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of methacrylamide, where the hydrogen atom on the nitrogen is replaced by a 4-bromophenyl group
Mechanism of Action
Target of Action
N-(4-Bromophenyl)methacrylamide is a chemical compound that is primarily used in the synthesis of copolymers . The primary targets of this compound are the monomers with which it reacts to form copolymers .
Mode of Action
The compound, this compound, interacts with its targets through a process known as copolymerization . In this process, this compound and another monomer, such as glycidyl methacrylate, are combined in a solution . The reaction is initiated using a compound such as 2,20 -azobisisobutyronitrile . The resulting product is a copolymer that contains units of both this compound and the other monomer .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . It involves the transmetalation of organoboron reagents to palladium, a process in which this compound may play a role .
Pharmacokinetics
The properties of the resulting copolymers, such as their reactivity ratios and thermal properties, are often analyzed .
Result of Action
The result of the action of this compound is the formation of copolymers . These copolymers have a variety of potential applications, including use in the development of new materials .
Action Environment
The action of this compound is influenced by several environmental factors. For example, the temperature of the reaction environment can affect the rate of copolymerization . Additionally, the ratios of the monomers in the reaction feed can influence the composition of the resulting copolymer .
Biochemical Analysis
Biochemical Properties
N-(4-Bromophenyl)methacrylamide plays a significant role in biochemical reactions, particularly in the formation of copolymers. It interacts with various enzymes and proteins during these reactions. For instance, it has been shown to interact with glycidyl methacrylate in the presence of the initiator 2,2’-azobisisobutyronitrile (AIBN) to form copolymers . These interactions are primarily based on radical polymerization mechanisms, where the compound forms covalent bonds with other monomers to create complex polymer structures .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modifying the expression of specific genes and proteins involved in these pathways. For example, its incorporation into copolymers can lead to changes in cellular responses to external stimuli, potentially affecting cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with other molecules through radical polymerization. This process is initiated by the presence of an initiator such as AIBN, which generates free radicals that react with the methacrylamide group of the compound . These reactions result in the formation of long polymer chains, which can interact with various biomolecules, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the thermal decomposition of the compound occurs in three stages within the temperature range of 100–500°C . This decomposition can affect the compound’s ability to form stable copolymers and influence its interactions with cells and biomolecules over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that the compound’s polydispersity indices suggest a strong tendency for chain termination by disproportionation, which can influence its biological activity at different concentrations . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to polymerization reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels . These interactions are essential for the formation of copolymers and can influence the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s efficacy in various applications .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells . For example, its incorporation into copolymers can lead to its accumulation in specific cellular regions, affecting cellular processes and responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromophenyl)methacrylamide can be synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)methacrylamide undergoes various types of chemical reactions, including:
Polymerization: It can copolymerize with other monomers such as glycidyl methacrylate and 2-hydroxyethyl methacrylate.
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often facilitated by catalysts or under basic conditions.
Major Products
Polymerization: Produces copolymers with varying properties depending on the comonomers used.
Substitution Reactions: Results in the formation of substituted phenyl derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-Bromophenyl)methacrylamide has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Materials Science: Incorporated into materials to impart specific characteristics such as thermal stability and mechanical strength.
Biomedical Research:
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)methacrylamide
- N-(4-Fluorophenyl)methacrylamide
- N-(4-Methylphenyl)methacrylamide
Uniqueness
N-(4-Bromophenyl)methacrylamide is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. This allows for the synthesis of a wide range of functionalized polymers with diverse applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCQGECCJKYUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599967 | |
Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7600-35-3 | |
Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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